2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide 2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 301816-67-1
VCID: VC21446476
InChI: InChI=1S/C16H14Cl3N3O3/c17-16(18,19)15(20-12-6-8-13(9-7-12)22(24)25)21-14(23)10-11-4-2-1-3-5-11/h1-9,15,20H,10H2,(H,21,23)
SMILES: C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C16H14Cl3N3O3
Molecular Weight: 402.7g/mol

2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide

CAS No.: 301816-67-1

Cat. No.: VC21446476

Molecular Formula: C16H14Cl3N3O3

Molecular Weight: 402.7g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide - 301816-67-1

Specification

CAS No. 301816-67-1
Molecular Formula C16H14Cl3N3O3
Molecular Weight 402.7g/mol
IUPAC Name 2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide
Standard InChI InChI=1S/C16H14Cl3N3O3/c17-16(18,19)15(20-12-6-8-13(9-7-12)22(24)25)21-14(23)10-11-4-2-1-3-5-11/h1-9,15,20H,10H2,(H,21,23)
Standard InChI Key OJYCRKQVGIMMPV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

2-Phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide is a complex organic compound with the molecular formula C16H14Cl3N3O3. This compound features a phenyl group, a trichloroethyl moiety, and a nitroanilino group, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis

The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide typically involves multiple steps, requiring precise control over reaction conditions such as temperature and solvent choice to ensure high yield and purity. While specific synthetic routes are not detailed in the available literature, the general approach involves the reaction of appropriate precursors under controlled conditions.

Biological Interactions

2-Phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide may bind to specific biological targets, affecting their function and leading to biological responses. Further investigation is required to determine its exact mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

While similar compounds like 2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide share some structural features, the specific arrangement of functional groups in 2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide contributes to its unique properties and potential applications.

Availability and Commercial Use

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator